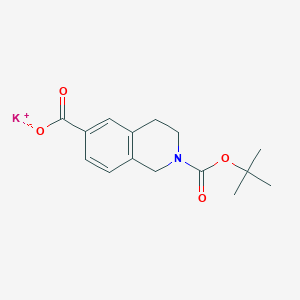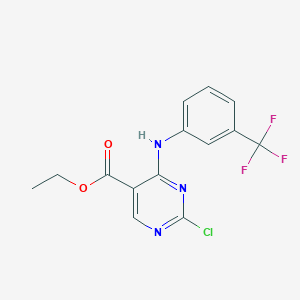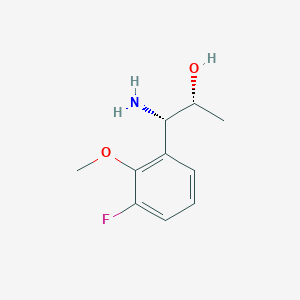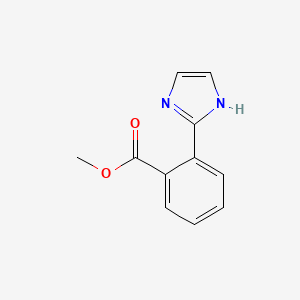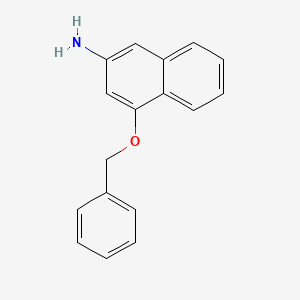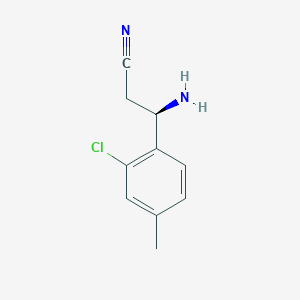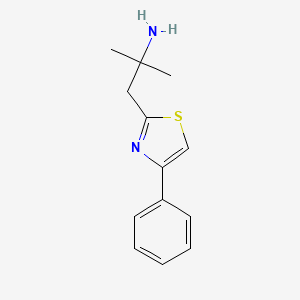
2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C13H16N2S and a molecular weight of 232.35 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The phenyl group attached to the thiazole ring and the amine group at the propan-2-amine moiety contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylthiazole-2-carbaldehyde with 2-methylpropan-2-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .
Applications De Recherche Scientifique
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. For example, compounds containing thiazole rings have been shown to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antibacterial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(4-methylthiazol-2-yl)propan-2-amine
- 2-Methyl-1-(4-ethylthiazol-2-yl)propan-2-amine
- 2-Methyl-1-(4-phenylthiazol-2-yl)butan-2-amine
Uniqueness
2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine is unique due to the presence of the phenyl group attached to the thiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16N2S |
|---|---|
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
2-methyl-1-(4-phenyl-1,3-thiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-13(2,14)8-12-15-11(9-16-12)10-6-4-3-5-7-10/h3-7,9H,8,14H2,1-2H3 |
Clé InChI |
OYJBNDISJFDZIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NC(=CS1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


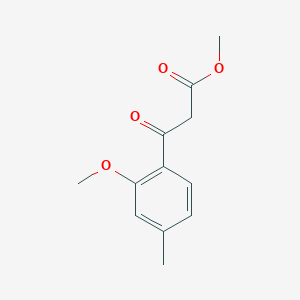
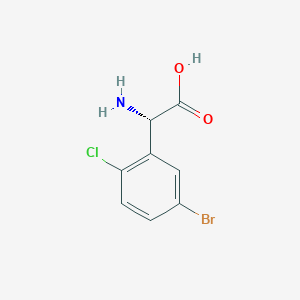
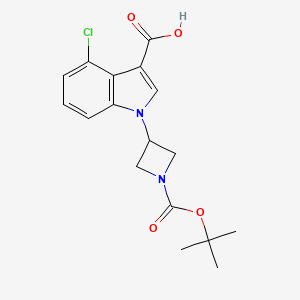

![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
